4-(3-Bromopropyl)piperidine
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Overview
Description
4-(3-Bromopropyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The compound this compound is characterized by the presence of a bromopropyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromopropyl)piperidine typically involves the reaction of piperidine with 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the bromopropane, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromopropyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of propyl-substituted piperidine.
Scientific Research Applications
4-(3-Bromopropyl)piperidine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic applications, including the development of drugs for neurological disorders and cancer.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The compound can also act as a ligand, binding to receptors and altering their signaling pathways. Key pathways involved include the STAT-3, NF-κB, and PI3K/Akt pathways, which are critical in cancer and other diseases .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine with two hydrogen atoms added.
Comparison: 4-(3-Bromopropyl)piperidine is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and biological activity. Unlike piperidine and pyridine, which are primarily used as solvents and intermediates, this compound has specific applications in medicinal chemistry and drug development. Its ability to undergo nucleophilic substitution and form covalent bonds with biological targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H16BrN |
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Molecular Weight |
206.12 g/mol |
IUPAC Name |
4-(3-bromopropyl)piperidine |
InChI |
InChI=1S/C8H16BrN/c9-5-1-2-8-3-6-10-7-4-8/h8,10H,1-7H2 |
InChI Key |
IHYMCTIXQNLMME-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCCBr |
Origin of Product |
United States |
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